molecular formula C7H12O3S B2589090 3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione CAS No. 2094363-16-1

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione

Cat. No.: B2589090
CAS No.: 2094363-16-1
M. Wt: 176.23
InChI Key: AIEKOKPSHFJRBA-UHFFFAOYSA-N
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Description

3-Hydroxy-8lambda6-thiabicyclo[321]octane-8,8-dione is a chemical compound with the molecular formula C7H12O3S It is known for its unique bicyclic structure, which includes a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione typically involves the reaction of a suitable precursor with sulfur-containing reagents under controlled conditions. One common method includes the cyclization of a hydroxy-substituted precursor in the presence of a sulfur donor. The reaction conditions often require specific temperatures and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process typically includes steps such as purification and crystallization to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols.

Scientific Research Applications

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a valuable tool in studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s bicyclic structure allows it to fit into specific binding sites, modulating the activity of the target molecules. This interaction can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    3-(Hydroxymethyl)-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione: Similar structure with a hydroxymethyl group instead of a hydroxyl group.

    8lambda6-Thiabicyclo[3.2.1]octane-8,8-dione: Lacks the hydroxyl group, affecting its reactivity and applications.

Uniqueness

3-Hydroxy-8lambda6-thiabicyclo[3.2.1]octane-8,8-dione is unique due to its specific combination of a hydroxyl group and a sulfur-containing bicyclic structure. This combination imparts distinct chemical properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

8,8-dioxo-8λ6-thiabicyclo[3.2.1]octan-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3S/c8-5-3-6-1-2-7(4-5)11(6,9)10/h5-8H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AIEKOKPSHFJRBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(CC1S2(=O)=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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